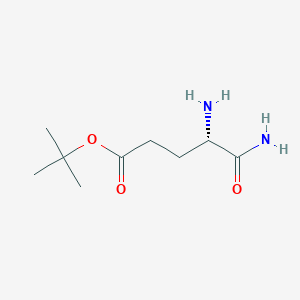

H-Glu(OtBu)-NH2

Descripción general

Descripción

H-Glu(OtBu)-NH2, also known as L-Glutamic acid α-tert-butyl ester amide, is a derivative of L-Glutamic acid. This compound is widely used in the synthesis of various bioactive molecules, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). It is a non-cleavable linker that plays a crucial role in the stability and efficacy of these bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(OtBu)-NH2 typically involves the esterification of L-Glutamic acid followed by amidation. The esterification process uses tert-butyl alcohol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to obtain the tert-butyl ester of L-Glutamic acid. The ester is then subjected to amidation using ammonia or an amine under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butyl ester group in H-Glu(OtBu)-NH2 is selectively cleaved under acidic conditions to regenerate the free carboxylic acid. Common methods include:

-

Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane (CH₂Cl₂) at room temperature for 30 minutes quantitatively removes the OtBu group .

-

Hydrogen Chloride (HCl) : Deprotection using HCl in dioxane is also effective, particularly in solid-phase synthesis workflows .

Coupling Reactions

The free amine group (-NH₂) participates in amide bond formation with carboxylates, facilitated by coupling agents:

-

EDC·HCl with iPr₂NEt : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N,N-diisopropylethylamine (iPr₂NEt) in ethyl acetate (EtOAc) enables efficient coupling to carboxylic acids (e.g., Z-Glu(OtBu)-OH) at room temperature .

-

DCC/NMM : Dicyclohexylcarbodiimide (DCC) with N-methylmorpholine (NMM) in anhydrous solvents is another standard approach for peptide elongation .

Polymerization Reactions

This compound·HCl serves as an initiator for ring-opening polymerization (ROP) of γ-L-glutamic acid N-carboxyanhydride (NCA) monomers:

-

Bz-Glu-NCA Polymerization : In dry dimethylformamide (DMF) at 40°C, this compound·HCl initiates the polymerization of benzyl-protected glutamic acid NCA, yielding poly(γ-L-glutamic acid benzyl ester) (PBG) with controlled chain lengths .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Deprotection | TFA/CH₂Cl₂ (2:1 v/v) | CH₂Cl₂ | RT | 30 min |

| Coupling | EDC·HCl, iPr₂NEt | EtOAc | RT | 12–24 hr |

| Polymerization | This compound·HCl, Bz-Glu-NCA | DMF | 40°C | 7 days |

Deprotection Products

-

Free Carboxylic Acid : Post-deprotection yields H-Glu-NH2, enabling further peptide chain elongation or conjugation .

-

Hydrochloride Salts : Stable intermediates for storage or subsequent reactions .

Coupling Products

-

Amide-Linked Derivatives : Example: Z-Glu(OtBu)-NH-Dodecyl, a lipophilic peptide analog synthesized via EDC-mediated coupling .

Polymerization Products

-

Poly(γ-L-glutamic acid) Derivatives : PBG chains serve as dendritic graft peptides for drug delivery systems .

Mechanistic Insights

-

Deprotection : Acidic cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .

-

Coupling : EDC·HCl activates the carboxylate to an O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond .

-

Polymerization : Nucleophilic attack by the amine of this compound·HCl on the NCA monomer initiates chain growth, propagating via a living polymerization mechanism .

Aplicaciones Científicas De Investigación

Overview : H-Glu(OtBu)-NH2 plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based drugs and antibody-drug conjugates (ADCs).

Key Applications :

- Antibody-Drug Conjugates (ADCs) : Acts as a non-cleavable linker that attaches cytotoxic agents to antibodies, enhancing targeted drug delivery to cancer cells.

- Proteolysis Targeting Chimeras (PROTACs) : Used in the synthesis of PROTACs which promote targeted degradation of specific proteins.

| Application | Details |

|---|---|

| ADCs | Facilitates targeted delivery of drugs, minimizing off-target effects. |

| PROTACs | Enables selective degradation of proteins involved in disease pathways. |

Biochemical Research

Overview : In biochemical research, this compound is utilized for studying protein interactions and enzyme functions.

Key Applications :

- Enzyme Inhibition Studies : Used to design inhibitors that can modulate enzyme activity.

- Protein Structure Analysis : Serves as a building block for synthesizing peptides that mimic natural proteins for structural studies.

| Application | Details |

|---|---|

| Enzyme Inhibition | Helps in developing specific inhibitors for therapeutic targets. |

| Protein Studies | Assists in understanding protein folding and interactions through synthetic analogs. |

Industrial Applications

This compound is also employed in various industrial settings, particularly in the synthesis of bioactive molecules and polymer chemistry.

Key Applications :

- Polymer Synthesis : Used as a functional monomer in the production of polymers with specific properties.

- Chemical Manufacturing : Acts as a reagent in various chemical reactions to produce high-value compounds.

| Application | Details |

|---|---|

| Polymer Chemistry | Functions as a building block for synthesizing functionalized polymers. |

| Chemical Reagent | Utilized in diverse chemical reactions within industrial processes. |

Case Studies

- Synthesis of Liraglutide

-

Development of ADCs

- A study highlighted how this compound was pivotal in creating non-cleavable linkers for ADCs, facilitating targeted therapy while reducing systemic toxicity .

- Peptide Catalysis

Mecanismo De Acción

H-Glu(OtBu)-NH2 exerts its effects by acting as a linker in bioactive molecules. In antibody-drug conjugates, it links the antibody to the drug, ensuring the drug is delivered specifically to the target cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation .

Comparación Con Compuestos Similares

Similar Compounds

L-Glutamic acid α-tert-butyl ester: Similar in structure but lacks the amide group.

L-Glutamic acid: The parent compound, which is more hydrophilic and less stable.

N-Boc-L-Glutamic acid: Another derivative used in peptide synthesis.

Uniqueness

H-Glu(OtBu)-NH2 is unique due to its non-cleavable nature, which provides stability to the bioactive molecules it is part of. This stability is crucial for the efficacy of antibody-drug conjugates and PROTACs, making this compound a valuable compound in medicinal chemistry .

Actividad Biológica

H-Glu(OtBu)-NH2, also known as this compound·HCl, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 238.71 g/mol

- CAS Number : 108607-02-9

- Purity : Typically >98% .

Synthesis

The synthesis of this compound involves several steps, often utilizing solid-phase peptide synthesis (SPPS) techniques. The compound can be synthesized from Fmoc-protected glutamic acid derivatives through coupling reactions with various amino acids and protecting groups. A notable method involves the use of di-tert-butyl esters to protect the carboxyl groups during synthesis, which can later be deprotected to yield the active compound .

1. Toxicological Profile

This compound has been classified under various toxicological categories:

- Acute Toxicity :

- Oral: Category 4 (H302)

- Dermal: Category 4 (H312)

- Inhalation: Category 4 (H332)

- Skin Corrosion/Irritation : Category 2 (H315)

- Serious Eye Damage/Eye Irritation : Category 2 (H319) .

These classifications indicate that while the compound is not highly toxic, it requires caution in handling, particularly concerning skin and eye contact.

2. Biological Effects

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Some studies suggest that derivatives of glutamic acid can act as antioxidants, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Glutamate derivatives are known to play roles in neurotransmission and may have neuroprotective properties, which are beneficial in conditions like neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting that this compound may enhance cell viability under stress conditions.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| This compound | 75 |

This data indicates a protective effect against oxidative damage .

Case Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a dose-dependent scavenging effect on DPPH radicals.

| Concentration (μM) | % Scavenging Effect |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 80 |

These findings highlight the potential use of this compound as an antioxidant agent .

Propiedades

IUPAC Name |

tert-butyl (4S)-4,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIPGSUTYVUBF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.